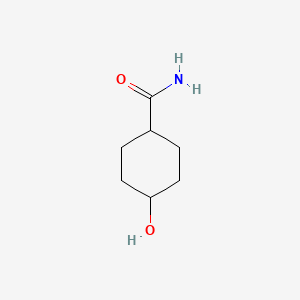![molecular formula C21H22FN3O2 B2404631 N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574566-38-3](/img/structure/B2404631.png)
N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a compound that belongs to the class of quinazoline and quinazolinone derivatives . These compounds are known for their diverse biological activities and are used in the field of pharmaceutical chemistry . They are reported to have a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives involves various methods. One common approach involves the amidation of 2-aminobenzoic acid derivatives, also known as anthranilic acid derivatives . Another method involves the aza-Diels-Alder reaction, which includes the coupling of imine and electron-rich alkene .Molecular Structure Analysis
The molecular structure of quinazoline and quinazolinone derivatives is characterized by a heterocyclic fused ring system . The structure of these compounds can be modified with different substituents, which can influence their biological activities .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives can undergo various chemical reactions. For example, they can undergo acid-promoted intramolecular cyclization with trifluoroacetic acid . The reactivity of these compounds can be influenced by the properties of the substituents and their presence and position on one of the cyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline and quinazolinone derivatives can be influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . These compounds are valuable intermediates in organic synthesis .科学的研究の応用
Platelet Activating Factor Antagonism
Pyrido[2,1-b]quinazolinecarboxamide derivatives, including compounds structurally similar to N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, have been studied for their ability to inhibit the binding of platelet activating factor (PAF) to its receptor on dog platelets. These compounds have shown potential as platelet activating factor antagonists, particularly those with a certain chain length and substitution patterns. For instance, pyridoquinazolinecarboxamides with a four- or six-carbon chain demonstrated significant potency in PAF binding assays, indicating their potential in cardiovascular research and therapy (Tilley et al., 1988).
Antiallergy Applications
Certain N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides, similar in structure to the compound , have been evaluated for their antiallergic properties. These compounds demonstrated efficacy in antagonizing slow-reacting substance of anaphylaxis (SRS-A) induced contractions and inhibiting thromboxane synthase. Their oral activity against LTE4-induced bronchoconstriction and skin wheal formation suggests potential for treating asthma and other allergy-related conditions (Tilley et al., 1987).
Tyrosine Kinase Inhibition
Related pyrido[d]pyrimidines, which share core structural features with this compound, have been synthesized and evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds, due to their high inhibitory ability, could be significant in the study and treatment of diseases involving aberrant tyrosine kinase activity, such as certain cancers (Rewcastle et al., 1996).
Radioligand Potential for Peripheral Benzodiazepine Receptors
Quinoline-2-carboxamide derivatives, akin to the compound in focus, have been labeled with carbon-11 for potential use as radioligands in visualizing peripheral benzodiazepine type receptors (PBR) with positron emission tomography (PET). This application could be valuable in noninvasive assessment of PBR in various physiological and pathological states (Matarrese et al., 2001).
Toll-Like Receptor 2 Agonistic Activity
Quinolone carboxamides, closely related to this compound, have been identified as Toll-Like Receptor 2 (TLR2) agonists. Their ability to induce chemokines and cytokines in a TLR2-dependent manner offers potential applications in immunology and as vaccine adjuvants (Hu et al., 2018).
作用機序
将来の方向性
Quinazoline and quinazolinone derivatives have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . Future research will likely continue to explore the synthesis of these compounds, their biological activities, and their potential applications in medicine. The development of new synthetic methods and the design of new quinazoline-based compounds are promising areas for future research .
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-13-6-8-15(12-17(13)22)23-20(26)14-7-9-16-18(11-14)24(2)19-5-3-4-10-25(19)21(16)27/h6-9,11-12,19H,3-5,10H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFBREVPXORSMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

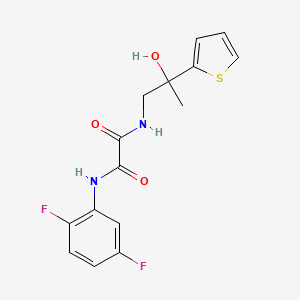
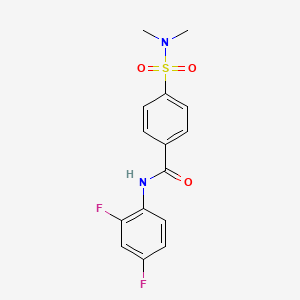
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide](/img/structure/B2404555.png)

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2404559.png)
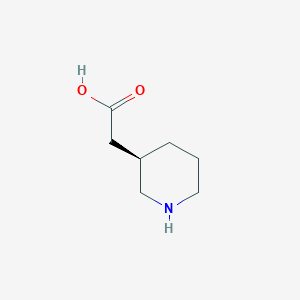
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2404561.png)
![3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2404563.png)
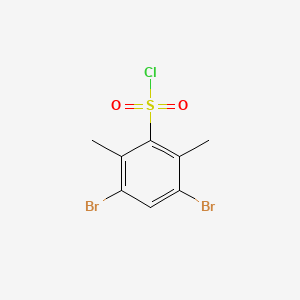
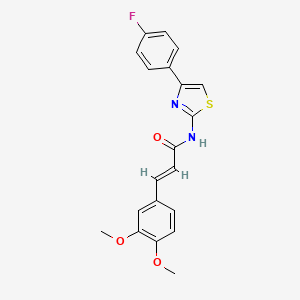
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2404567.png)
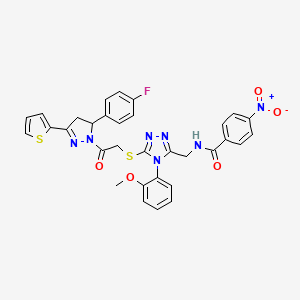
![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)
